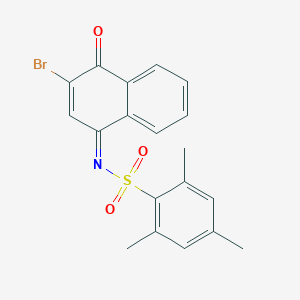![molecular formula C24H23NO5S B281302 Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)
Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as MTMNF3, is a chemical compound that is widely used in scientific research. It is a naphthofuran derivative that has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it has been suggested that it inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been found to induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, it has been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its high potency, which makes it a potential candidate for the treatment of various diseases. It is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate. One direction is to further investigate its mechanism of action, which can lead to the development of more effective treatments for cancer and inflammatory diseases. Another direction is to study its pharmacokinetics and pharmacodynamics, which can lead to the development of more efficient drug delivery systems. In addition, further studies are needed to evaluate its safety and toxicity, which can facilitate its clinical development.
Métodos De Síntesis
Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is synthesized using a multi-step process that involves the condensation of 2-methyl-1,4-naphthoquinone with 2,4,5-trimethylbenzenesulfonyl chloride, followed by amination with methylamine and esterification with methanol. The final product is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Fórmula molecular |
C24H23NO5S |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
methyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H23NO5S/c1-13-10-15(3)21(11-14(13)2)31(27,28)25-20-12-19-22(24(26)29-5)16(4)30-23(19)18-9-7-6-8-17(18)20/h6-12,25H,1-5H3 |
Clave InChI |
IISKUYWRHRYRRX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)
![Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281231.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281232.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
